molecular formula C23H32N2O5 B5132820 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine CAS No. 5866-05-7

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B5132820
CAS RN: 5866-05-7
M. Wt: 416.5 g/mol
InChI Key: YIALFRZXPAIBEP-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It has also been shown to have affinity for other serotonin receptor subtypes, including 5-HT2C and 5-HT7. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine's effects are thought to be mediated through its interaction with these receptors, although the exact mechanisms of action are not fully understood.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including alterations in serotonin levels and activity in the central nervous system. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have effects on mood, anxiety, and cognition in animal models, although the exact nature of these effects is still being investigated.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments, including its high purity and well-established synthesis method. It is also relatively stable and can be easily stored and transported. However, there are also limitations to its use, including its potential for off-target effects and the need for careful control of dosage and administration.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, including investigations into its potential therapeutic applications for mood disorders and anxiety. Further studies are also needed to better understand its mechanisms of action and potential interactions with other psychoactive substances. Additionally, the development of more selective and potent 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine analogs may provide new tools for investigating the role of serotonin in the central nervous system.

Synthesis Methods

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2,4,5-trimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. The purity of the final product is typically determined through chromatographic techniques such as HPLC.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in a variety of scientific research applications, including studies on serotonin receptors, as a tool to investigate the role of serotonin in the central nervous system. It has also been used in studies investigating the effects of psychoactive substances on behavior and cognition. 1-(2,3-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have effects on mood, anxiety, and cognition in animal models, and has been used as a model compound to investigate the mechanisms of action of other psychoactive substances.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-8-6-7-17(23(19)30-5)15-24-9-11-25(12-10-24)16-18-13-21(28-3)22(29-4)14-20(18)27-2/h6-8,13-14H,9-12,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALFRZXPAIBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974197
Record name 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5866-05-7
Record name 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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